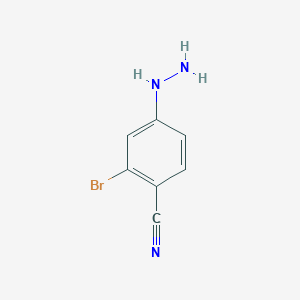

2-Bromo-4-hydrazinylbenzonitrile

Beschreibung

BenchChem offers high-quality 2-Bromo-4-hydrazinylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-hydrazinylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQRBVOUQZHWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647582 | |

| Record name | 2-Bromo-4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263845-82-5 | |

| Record name | 2-Bromo-4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-hydrazinylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Bromo-4-hydrazinylbenzonitrile, a valuable substituted aromatic hydrazine for potential applications in medicinal chemistry and materials science. The synthesis is predicated on a well-established two-step sequence involving the diazotization of 4-Amino-2-bromobenzonitrile followed by the reduction of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary characterization and safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

Substituted hydrazinylbenzonitrile scaffolds are of significant interest in drug discovery and development. The presence of a reactive hydrazine moiety, a nitrile group, and a specific halogenation pattern makes 2-Bromo-4-hydrazinylbenzonitrile a versatile intermediate for constructing complex molecular architectures. Arylhydrazines are key precursors for the synthesis of various heterocyclic compounds, including indoles (via Fischer indole synthesis), pyrazoles, and pyridazinones, which are privileged structures in many biologically active molecules.

The synthesis strategy detailed herein leverages the transformation of a primary aromatic amine into a hydrazine group. This is a classic and reliable method in synthetic organic chemistry, proceeding through a diazonium salt intermediate. The overall workflow is depicted below.

Caption: Diagram of the diazotization reaction step.

Step 2: Reduction of the Diazonium Salt to Hydrazine

The second step involves the reduction of the 2-Bromo-4-cyanobenzenediazonium salt to the target hydrazine. While various reducing agents can be used, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a common and effective choice for this transformation. [1]The diazonium salt solution is typically added to a cold solution of the reducing agent.

Mechanism Rationale: The reduction with SnCl₂ is a complex process believed to involve the transfer of electrons from Sn(II) to the diazonium ion. The tin(II) is oxidized to tin(IV), while the diazonium group is reduced to the hydrazine. The reaction proceeds through intermediate stages, ultimately yielding the hydrazine hydrochloride salt, which can then be neutralized with a base to liberate the free hydrazine.

Critical Parameters:

-

Stoichiometry: A sufficient excess of the reducing agent (SnCl₂) is necessary to ensure the complete reduction of the diazonium salt.

-

Temperature: The addition of the diazonium salt solution to the reducing agent should be done at low temperatures to control the reaction rate and minimize side reactions.

-

pH Control: The final product is often isolated as a hydrochloride salt. Careful neutralization with a base (e.g., NaOH or Na₂CO₃) is required to obtain the free base form of 2-Bromo-4-hydrazinylbenzonitrile.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 2-Bromo-4-cyanobenzenediazonium Chloride

Materials:

-

4-Amino-2-bromobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Amino-2-bromobenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the stirred suspension to 0 °C using an ice-salt bath. The temperature must be maintained between 0 and 5 °C throughout the addition. [2]3. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

This cold solution of the diazonium salt should be used immediately in the next step without isolation due to its inherent instability. [3][1]

Protocol 2: Synthesis of 2-Bromo-4-hydrazinylbenzonitrile

Materials:

-

Cold 2-Bromo-4-cyanobenzenediazonium chloride solution (from Protocol 1)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the stirred SnCl₂ solution. The addition should be controlled to keep the temperature below 10 °C.

-

A precipitate, the hydrazine-tin complex, should form. After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

-

Suspend the solid filter cake in water and cool the mixture in an ice bath.

-

Carefully add a concentrated NaOH solution dropwise with vigorous stirring until the mixture becomes strongly alkaline (pH > 10). This step decomposes the tin complex and liberates the free hydrazine base.

-

Extract the aqueous suspension with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-Bromo-4-hydrazinylbenzonitrile, which can be further purified.

Purification and Characterization Data

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results for 2-Bromo-4-hydrazinylbenzonitrile |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Spectral data should be consistent with the structure. A known spectrum is available for comparison. [4] |

| ¹³C NMR | Expected to show 7 distinct signals corresponding to the aromatic and nitrile carbons. |

| Mass Spectrometry | [M+H]⁺ expected at m/z 212.97 and 214.97 (isotopic pattern for Br). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazine), C≡N stretching (nitrile), and C-Br stretching. |

Safety and Handling

-

Diazonium Salts: Solid diazonium salts are explosive when dry and should not be isolated. They are handled in cold aqueous solutions. [1]Any operations involving diazonium salts should be conducted behind a blast shield.

-

Stannous Chloride: Corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Hydrazines: Arylhydrazines are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Use appropriate PPE, including gloves, lab coat, and safety glasses.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to 2-Bromo-4-hydrazinylbenzonitrile from 4-Amino-2-bromobenzonitrile. The two-step diazotization-reduction sequence is a powerful method for introducing a hydrazine functional group onto an aromatic ring. By carefully controlling key parameters such as temperature and stoichiometry, researchers can achieve a successful synthesis of this versatile chemical building block, paving the way for its use in the development of novel pharmaceuticals and advanced materials.

References

-

Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

-

ChemicalBook. Benzonitrile, 2-broMo-4-hydrazinyl-(263845-82-5) 1H NMR spectrum.

-

Chemistry LibreTexts. Reactions of Aryl Diazonium Salts.

-

ChemicalBook. 2-broMo-4-hydroxybenzonitrile synthesis.

-

Organic Chemistry Portal. Diazotisation.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde.

-

pH Scientific. 4-Amino-2-bromobenzonitrile.

Sources

An In-Depth Technical Guide to 2-Bromo-4-hydrazinylbenzonitrile: A Versatile Intermediate for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-hydrazinylbenzonitrile, a key chemical intermediate. We will delve into its chemical identity, structural features, physicochemical properties, plausible synthetic routes, and its role as a building block in the development of more complex molecules. This document is intended to serve as a technical resource, offering insights into the strategic utility of this compound in research and development, particularly within the pharmaceutical industry.

Core Chemical Identity

CAS Number: 263845-82-5

Molecular Formula: C₇H₆BrN₃

Structure:

Caption: Chemical structure of 2-Bromo-4-hydrazinylbenzonitrile.

IUPAC Name: 2-Bromo-4-hydrazinylbenzonitrile

This molecule is a substituted benzonitrile, featuring a bromine atom at the 2-position and a hydrazinyl group at the 4-position of the benzene ring. The presence of these three distinct functional groups—nitrile, bromo, and hydrazinyl—on a central aromatic scaffold makes it a highly versatile and valuable intermediate in organic synthesis. Each group offers a potential site for chemical modification, allowing for the construction of a diverse array of more complex molecular architectures.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2-Bromo-4-hydrazinylbenzonitrile is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Weight | 212.05 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | 143.4-146.5 °C |

| Boiling Point | Not available |

| Density | 1.7±0.1 g/cm³ |

| Flash Point | 179.3±26.5 °C |

| Solubility | Information not widely available; likely soluble in polar organic solvents. |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to avoid skin and eye contact.[1]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Rationale for Use in Drug Discovery and Development

Aromatic hydrazines are a well-established class of intermediates in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The strategic placement of the bromo, hydrazinyl, and nitrile groups in 2-Bromo-4-hydrazinylbenzonitrile offers medicinal chemists a powerful tool for molecular design and synthesis.

The Synthetic Utility of Key Functional Groups:

Caption: Reactivity and synthetic potential of 2-Bromo-4-hydrazinylbenzonitrile.

-

Hydrazinyl Group: This is a key functional group for the construction of various nitrogen-containing heterocycles. For instance, it can readily undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazoles, a common scaffold in medicinal chemistry.

-

Bromo Group: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive structure-activity relationship (SAR) studies.

-

Nitrile Group: The nitrile functionality is a versatile precursor to other important chemical groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring through cycloaddition with an azide.

The combination of these reactive sites on a single, relatively simple starting material makes 2-Bromo-4-hydrazinylbenzonitrile a highly efficient building block for creating molecular diversity in drug discovery programs.

Plausible Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-4-hydrazinylbenzonitrile is not widely published in readily accessible literature, its structure suggests several plausible synthetic routes based on well-established organic chemistry transformations. The choice of a particular route in a research or industrial setting would depend on factors such as the availability and cost of starting materials, desired purity, and scalability.

Synthesis via Diazotization and Reduction of 2-Bromo-4-aminobenzonitrile

This classical approach to the synthesis of aryl hydrazines involves the conversion of an aniline to a diazonium salt, followed by reduction.

Workflow:

Caption: Plausible synthesis of 2-Bromo-4-hydrazinylbenzonitrile from 2-Bromo-4-aminobenzonitrile.

Experimental Considerations:

-

Diazotization: 2-Bromo-4-aminobenzonitrile would be dissolved in a strong aqueous acid (e.g., HCl) and cooled to approximately 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium intermediate.

-

Reduction: The cold diazonium salt solution is then added to a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite (Na₂SO₃). The choice of reducing agent can influence the reaction conditions and workup procedure.

-

Workup and Isolation: After the reduction is complete, the reaction mixture is typically basified to precipitate the free hydrazine. The product can then be isolated by filtration or extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

This method is well-established for the synthesis of a wide range of aryl hydrazines.

Synthesis via Nucleophilic Aromatic Substitution

Another potential route involves the displacement of a suitable leaving group, such as fluorine, by hydrazine.

Workflow:

Caption: Plausible synthesis via nucleophilic aromatic substitution.

Experimental Considerations:

-

Reaction Setup: 2-Bromo-4-fluorobenzonitrile would be reacted with hydrazine hydrate, often in a polar aprotic solvent like DMSO or NMP, or in an alcohol. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

-

Causality of Reactivity: The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the nitrile group at the 1-position. The bromine at the 2-position also contributes to this activation.

-

Workup and Isolation: The workup would likely involve quenching the reaction with water and extracting the product with a suitable organic solvent. Purification would then be carried out as described in the previous method.

This approach can be very effective, especially when the starting fluoro-substituted arene is readily available.

Potential Applications and Future Outlook

While specific examples of the use of 2-Bromo-4-hydrazinylbenzonitrile in the synthesis of named drug candidates are not prevalent in publicly available literature, its structural motifs are found in a variety of biologically active molecules. Its utility as a versatile intermediate suggests its potential role in the discovery and development of novel therapeutics.

The true value of an intermediate like 2-Bromo-4-hydrazinylbenzonitrile lies in its ability to be a starting point for the creation of large libraries of diverse compounds for high-throughput screening. The orthogonal reactivity of its functional groups allows for a combinatorial approach to synthesis, which is a cornerstone of modern drug discovery.

As the demand for novel chemical entities continues to grow, the importance of well-designed, multifunctional intermediates like 2-Bromo-4-hydrazinylbenzonitrile will undoubtedly increase. Researchers in both academic and industrial settings are encouraged to explore the synthetic potential of this compound in their own research programs.

References

Sources

Spectroscopic data (NMR, IR, MS) for 2-Bromo-4-hydrazinylbenzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-hydrazinylbenzonitrile

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-Bromo-4-hydrazinylbenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the development of new therapeutic agents and functional materials. Its unique combination of a nitrile, a bromine atom, and a hydrazinyl group on a benzene ring creates a molecule with a rich chemical reactivity and a distinct spectroscopic fingerprint.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize 2-Bromo-4-hydrazinylbenzonitrile: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the data but also to explain the rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow. Spectroscopic analysis is fundamental in chemical synthesis and drug development for verifying molecular structure and purity.[1]

Molecular Structure

The structural integrity of a compound is the basis for its chemical and biological properties. The arrangement of atoms in 2-Bromo-4-hydrazinylbenzonitrile is depicted below.

Caption: Molecular structure of 2-Bromo-4-hydrazinylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[1] For 2-Bromo-4-hydrazinylbenzonitrile, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring and the presence of the hydrazinyl protons.

Experimental Protocol: NMR

A standard and effective protocol for acquiring NMR spectra is as follows:

-

Sample Preparation : Approximately 5-10 mg of 2-Bromo-4-hydrazinylbenzonitrile is dissolved in about 0.6 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to allow for the observation of exchangeable protons from the hydrazinyl group.

-

Internal Standard : A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : The spectrum is recorded on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters :

-

¹H NMR : A sufficient number of scans (e.g., 16 or 32) are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR : A larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of 2-Bromo-4-hydrazinylbenzonitrile.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 6) | 7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic H (position 5) | 6.8 - 7.0 | Doublet of doublets (dd) | 1H |

| Aromatic H (position 3) | 7.0 - 7.2 | Doublet (d) | 1H |

| -NH- | 5.0 - 6.0 | Broad singlet | 1H |

| -NH₂ | 4.0 - 5.0 | Broad singlet | 2H |

Note: The chemical shifts for the -NH and -NH₂ protons are highly dependent on concentration and temperature and will appear as broad signals due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted chemical shifts for the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN (nitrile) | 118 - 122 |

| C-Br | 110 - 115 |

| C-NHNH₂ | 145 - 150 |

| C-H (aromatic) | 115 - 135 |

| C-CN (quaternary) | 100 - 105 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The key functional groups in 2-Bromo-4-hydrazinylbenzonitrile—nitrile, amine, and the substituted benzene ring—each have characteristic absorption frequencies.

Experimental Protocol: IR

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Data Acquisition : A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.[1]

-

Data Processing : The instrument's software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium, Broad |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

The sharp, strong absorption around 2230 cm⁻¹ is highly characteristic of the nitrile group. The broad bands in the 3200-3400 cm⁻¹ region are indicative of the N-H stretching vibrations of the hydrazinyl moiety.[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern of the molecule.

Experimental Workflow: MS

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: MS

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would yield a molecular ion [M]⁺ and more extensive fragmentation.

-

Mass Analyzer : A Time-of-Flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data

The molecular formula of 2-Bromo-4-hydrazinylbenzonitrile is C₇H₆BrN₃.

| Ion | Calculated m/z | Notes |

| [M]⁺ | 210.97, 212.97 | The two peaks of approximately equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

| [M+H]⁺ | 211.98, 213.98 | Expected with ESI, also showing the bromine isotope pattern. |

Key Fragmentation Pathways:

Under EI conditions, common fragmentation would involve the loss of the hydrazinyl group or the nitrile group, leading to characteristic fragment ions. The presence of bromine provides a distinct isotopic signature for any fragments containing it.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of 2-Bromo-4-hydrazinylbenzonitrile. NMR spectroscopy confirms the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. These techniques, when used in concert, provide a self-validating system for structural elucidation, which is indispensable for researchers, scientists, and professionals in drug development.

References

- BenchChem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.

- ChemicalBook. Benzonitrile, 2-broMo-4-hydrazinyl-(263845-82-5) 1H NMR spectrum.

- Matrix Scientific. 2-Bromo-4-hydrazino-benzonitrile. CAS No: 263845-82-5.

Sources

Starting materials for 2-Bromo-4-hydrazinylbenzonitrile synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-4-hydrazinylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-4-hydrazinylbenzonitrile, a key intermediate in contemporary drug discovery and development. Recognizing the critical need for robust and reproducible synthetic strategies, this document elucidates the selection of starting materials, detailed reaction mechanisms, and step-by-step protocols. The narrative is grounded in established chemical principles and supported by field-proven insights to ensure both scientific accuracy and practical applicability for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of 2-Bromo-4-hydrazinylbenzonitrile

2-Bromo-4-hydrazinylbenzonitrile has emerged as a valuable building block in the synthesis of complex heterocyclic scaffolds, particularly those targeting a range of therapeutic areas. Its unique trifunctional architecture—comprising a bromine atom, a hydrazine moiety, and a nitrile group—offers multiple points for chemical elaboration. The hydrazine group is a classic precursor for the construction of nitrogen-containing heterocycles such as pyrazoles and indoles, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of aryl or alkyl substituents. The nitrile group can be further transformed into amines, amides, or carboxylic acids. This versatility makes it a sought-after intermediate for the synthesis of kinase inhibitors, anti-infective agents, and other novel therapeutics. A recent study in the development of new antileishmanial agents, for instance, utilized 2-bromo-4-hydrazinylbenzonitrile as a key intermediate for the construction of a pyrazole core structure.[1]

This guide will focus on the most prevalent and logical synthetic route to this intermediate, which commences from readily available precursors and proceeds through a well-established sequence of chemical transformations.

The Primary Synthetic Precursor: 2-Bromo-4-aminobenzonitrile

The most direct and strategically sound approach to 2-Bromo-4-hydrazinylbenzonitrile begins with 2-Bromo-4-aminobenzonitrile. This precursor contains the requisite bromine and nitrile functionalities, with an amino group that can be readily converted to the target hydrazine.

Synthesis of 2-Bromo-4-aminobenzonitrile

While 2-Bromo-4-aminobenzonitrile is commercially available from various suppliers, an in-house synthesis may be required for cost-effectiveness or scale-up. A common and reliable method involves a two-step sequence starting from the more accessible 4-aminobenzonitrile:

-

Electrophilic Bromination: The amino group in 4-aminobenzonitrile is a powerful ortho-, para-director. Direct bromination will preferentially occur at the positions ortho to the amine.

-

Selective Monobromination: By controlling the stoichiometry of the brominating agent, selective monobromination can be achieved.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthesis of 2-Bromo-4-aminobenzonitrile.

Experimental Protocol: Synthesis of 2-Bromo-4-aminobenzonitrile

-

Dissolution: Dissolve 4-aminobenzonitrile in a suitable solvent such as glacial acetic acid in a flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in acetic acid to the cooled solution via the addition funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quenching and Precipitation: Pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate, until effervescence ceases.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the purified 2-Bromo-4-aminobenzonitrile.

Core Synthesis: From Amino Group to Hydrazine

The conversion of the primary aromatic amine in 2-Bromo-4-aminobenzonitrile to the hydrazine functionality is the central transformation. This is reliably achieved through a two-step, one-pot procedure:

-

Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid, which is generated in situ.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.

Caption: Core synthetic pathway to the target molecule.

Step 1: Diazotization - The Formation of the Diazonium Salt

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Mechanism of Diazotization:

Caption: Mechanism of the diazotization reaction.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose, often explosively, at higher temperatures.[2] Maintaining a low temperature ensures the stability of the diazonium salt in solution until it is used in the subsequent reduction step. The decomposition can also lead to unwanted side reactions, such as the formation of phenols.

-

Strong Acid: The acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid, and it maintains a low pH which prevents the newly formed diazonium salt from coupling with the unreacted starting amine to form undesirable azo compounds.

Step 2: Reduction of the Diazonium Salt

The diazonium group is an excellent leaving group (as N₂ gas), making the diazonium salt a versatile intermediate. For the synthesis of hydrazines, a controlled reduction is required. Several reducing agents are effective for this transformation.

Table 1: Comparison of Common Reducing Agents for Diazonium Salt Reduction

| Reducing Agent | Chemical Formula | Typical Conditions | Advantages | Disadvantages |

| Stannous Chloride | SnCl₂·2H₂O | Concentrated HCl, 0-5 °C | High yields, reliable, broad substrate scope.[3] | Generates tin-based waste products which require proper disposal. |

| Sodium Sulfite | Na₂SO₃ | Aqueous solution, controlled pH | Cost-effective, avoids heavy metals.[4] | Can sometimes lead to lower yields or require more careful pH control. |

| Triphenylphosphine | PPh₃ | Methanol, followed by acidic hydrolysis | A milder alternative, can be advantageous for sensitive substrates.[5] | Higher cost of the reagent, generates triphenylphosphine oxide as a byproduct. |

For general laboratory synthesis, stannous chloride is often the reagent of choice due to its reliability and high efficiency.[3]

Mechanism of Reduction with Stannous Chloride (SnCl₂):

The reduction with SnCl₂ is believed to proceed through a series of single-electron transfers. The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium cation, which ultimately leads to the formation of the hydrazine after protonation from the acidic medium.

Experimental Protocol: Synthesis of 2-Bromo-4-hydrazinylbenzonitrile

-

Diazotization:

-

Suspend 2-Bromo-4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A precipitate, the hydrazine tin chloride complex, will form.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

-

-

Isolation and Work-up:

-

Collect the precipitated complex by vacuum filtration and wash with a small amount of cold water.

-

To liberate the free hydrazine, suspend the solid complex in water and add a concentrated base (e.g., NaOH or NH₄OH) until the solution is strongly alkaline. This will dissolve the tin salts.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Bromo-4-hydrazinylbenzonitrile, typically as a solid.

-

Alternative Synthetic Strategies

Conclusion

The synthesis of 2-Bromo-4-hydrazinylbenzonitrile is a well-defined process that relies on fundamental and robust organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the low temperatures required for the stability of the intermediate diazonium salt. By starting with 2-Bromo-4-aminobenzonitrile and employing a standard diazotization followed by reduction with stannous chloride, researchers can reliably access this versatile intermediate for application in drug discovery and development programs. This guide provides the necessary technical details and scientific rationale to empower professionals in the field to confidently undertake this synthesis.

References

-

De Rycker, M., et al. (2018). Synthesis and Activity of a New Series of Antileishmanial Agents. ACS Infectious Diseases, 4(10), 1494-1503. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

-

Dean, R. D. (2016). Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University. [Link]

-

Comparison of Methods A and B for the reaction of diazonium salts with compound 2. (n.d.). ResearchGate. [Link]

- Google Patents. (2008).

-

DIAZONIUM SALTS. (2020). [Link]

- Google Patents. (2013). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

Sources

- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-hydrazinylbenzonitrile: A Versatile Synthon for Drug Discovery and Complex Molecule Synthesis

Abstract

2-Bromo-4-hydrazinylbenzonitrile is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic hydrazinyl group, a synthetically versatile bromo substituent, and a modifiable cyano group on a single benzene ring makes it a powerful building block for the construction of diverse heterocyclic scaffolds and complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of 2-Bromo-4-hydrazinylbenzonitrile, offering field-proven insights into its key chemical transformations. We will delve into the mechanistic underpinnings of reactions at each functional group, present detailed experimental protocols, and discuss the strategic application of this synthon in contemporary drug development and materials science.

Introduction: The Strategic Importance of 2-Bromo-4-hydrazinylbenzonitrile

The strategic placement of three distinct functional groups—hydrazinyl, bromo, and cyano—on a benzonitrile core endows 2-Bromo-4-hydrazinylbenzonitrile with a rich and versatile chemical reactivity. This trifunctional nature allows for a programmed, stepwise modification of the molecule, enabling the synthesis of a wide array of derivatives. In the pharmaceutical industry, aryl hydrazines are crucial intermediates for nitrogen-containing heterocycles, which are prevalent in many drug candidates.[1] The bromo group serves as a handle for modern cross-coupling reactions, while the nitrile can be transformed into various other functionalities. This guide will systematically dissect the reactivity of each of these groups, providing a logical framework for its synthetic applications.

The Multifaceted Reactivity of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) moiety is arguably the most reactive functional group in 2-Bromo-4-hydrazinylbenzonitrile, serving as a potent nucleophile and a precursor to highly reactive intermediates.

Diazotization and Subsequent Transformations (Sandmeyer-Type Reactions)

A cornerstone of aryl hydrazine chemistry is its conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles. This two-step process, initiated by diazotization, unlocks a plethora of synthetic possibilities.

The diazotization of primary aromatic amines, and by extension aryl hydrazines (which are first cleaved in situ or oxidized to the corresponding amine), with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt intermediate.[2] These intermediates are typically unstable and are used immediately in subsequent reactions.[3][4] It is critical to maintain low temperatures (0-5 °C) during diazotization to prevent the premature decomposition of the diazonium salt.[3]

The resulting diazonium salt of 2-bromo-4-cyanobenzene is a versatile intermediate for Sandmeyer and related reactions, allowing for the substitution of the diazonium group with various functionalities.[5][6] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is typically catalyzed by copper(I) salts.[5]

Key Transformations via Diazonium Salts:

-

Halogenation: Introduction of chloro, and iodo substituents.[6]

-

Cyanation: Although the molecule already contains a cyano group, this reaction is a staple of Sandmeyer chemistry.

-

Hydroxylation: Formation of a phenolic group.[5]

Protocol 1: Sandmeyer Bromination of 2-Bromo-4-hydrazinylbenzonitrile (Illustrative)

This protocol is adapted from general Sandmeyer reaction procedures for aromatic amines.

Materials and Reagents:

-

2-Bromo-4-hydrazinylbenzonitrile

-

Concentrated Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Crushed Ice

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amine Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Bromo-4-hydrazinylbenzonitrile (1 equivalent) in a solution of concentrated HBr in water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it to 0 °C. Add the sodium nitrite solution dropwise to the cooled amine salt suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[3]

-

Completion of Diazotization: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[3]

-

Sandmeyer Reaction: In a separate flask, dissolve Copper(I) Bromide (1.2 equivalents) in concentrated HBr and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Reaction Progression: Nitrogen gas evolution should be observed.[7] Allow the reaction mixture to stir at low temperature for 1 hour and then warm to room temperature, continuing to stir for an additional 2-3 hours or until nitrogen evolution ceases.

-

Workup and Purification: Extract the reaction mixture with dichloromethane. Wash the organic layer with deionized water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Condensation with Carbonyl Compounds to Form Hydrazones

The nucleophilic nature of the terminal nitrogen of the hydrazinyl group allows for facile condensation reactions with aldehydes and ketones to form hydrazone derivatives.[8][9] This reaction is typically catalyzed by a small amount of acid.[8]

The resulting hydrazones are stable compounds and are themselves versatile intermediates. They are prevalent in many biologically active molecules and can undergo further cyclization reactions to form a variety of heterocyclic systems.[10][11]

Workflow for Hydrazone Formation:

Caption: General workflow for the synthesis of hydrazone derivatives.

Generation of Aryl Radicals

Aryl hydrazines can serve as precursors to aryl radicals under oxidative conditions.[12][13] These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, treatment of aryl hydrazines with a catalytic amount of iodine in the open air can generate aryl radicals, which can then be trapped by suitable radical acceptors.[12][13] This provides a metal-free method for arylation reactions.

Reactivity of the Bromo Substituent

The bromine atom at the 2-position of the benzonitrile ring is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-4-hydrazinylbenzonitrile is susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various cross-coupling reactions. This makes it an excellent substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[14]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[15]

These reactions are foundational in modern organic synthesis and allow for the straightforward introduction of a wide range of aryl, alkyl, and amino substituents at the 2-position.[16]

Diagram of Key Cross-Coupling Reactions:

Caption: Palladium-catalyzed cross-coupling reactions of the bromo group.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur at the 2-position if the ring is sufficiently activated by electron-withdrawing groups. The cyano group provides some activation, and the reactivity can be enhanced by strong nucleophiles under forcing conditions. However, cross-coupling reactions are generally the preferred method for substitution at this position.[17][18]

Transformations of the Cyano Group

The nitrile (-CN) group is a versatile functional group that can be converted into several other important moieties.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. The choice of conditions can often selectively favor one product over the other.

-

Acidic Hydrolysis: Typically requires strong acid (e.g., H₂SO₄) and heat, and generally leads to the carboxylic acid.

-

Basic Hydrolysis: Often uses a strong base (e.g., NaOH) in aqueous alcohol and can sometimes be controlled to stop at the amide stage.

Reduction

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl-substituted derivatives.

Synergistic Reactivity and Cyclization Reactions

The true synthetic power of 2-Bromo-4-hydrazinylbenzonitrile lies in the ability to combine the reactivity of its different functional groups to construct complex heterocyclic systems. For example, the hydrazinyl group can be used as a nucleophile in an intramolecular cyclization reaction, potentially involving the cyano group or a substituent introduced at the bromo position.

One common strategy involves the condensation of the hydrazinyl group with a suitable reagent to form a hydrazone, followed by an intramolecular cyclization. For instance, reaction with a β-ketoester could lead to the formation of a pyrazole ring. The bromo and cyano groups can then be further functionalized to build additional complexity.

Summary of Reactivity

The table below summarizes the primary transformations for each functional group of 2-Bromo-4-hydrazinylbenzonitrile.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrazinyl | Diazotization/Sandmeyer | NaNO₂, H⁺ (0-5°C); then CuX | Halo, Cyano, Hydroxyl |

| Condensation | R-CO-R', Acid catalyst | Hydrazone | |

| Aryl Radical Formation | Catalytic I₂, Air | Aryl Radical Intermediate | |

| Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine | |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkyne | |

| Cyano | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | OH⁻, H₂O | Amide or Carboxylic Acid | |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |

Conclusion

2-Bromo-4-hydrazinylbenzonitrile is a highly valuable and versatile building block for organic synthesis. The distinct and predictable reactivity of its hydrazinyl, bromo, and cyano functional groups allows for a wide range of chemical transformations. A thorough understanding of these reactions, as outlined in this guide, empowers researchers and drug development professionals to strategically employ this synthon in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The ability to perform sequential and regioselective modifications makes 2-Bromo-4-hydrazinylbenzonitrile an indispensable tool in the modern synthetic chemist's arsenal.

References

- Time in Pasuruan, ID. Google Search.

- Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

- The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem.

- Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.

- Temperature control in the diazotiz

- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by R

- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deproton

- Sandmeyer reaction. Wikipedia.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- How to improve the yield of 4-Aminobenzonitrile synthesis reactions. Benchchem.

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. PubMed.

- Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.

- Concerted Nucleophilic Aromatic Substitution Reactions.

- Diazotis

- 2-Bromo-4-nitrobenzonitrile. Vulcanchem.

- Concerted Nucleophilic Aromatic Substitutions.

- Application Notes and Protocols for Condensation Reactions of 2-Hydrazinylphenol. Benchchem.

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)

- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Blogger.

- The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Diazotisation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. 2-Bromo-4-nitrobenzonitrile (34662-35-6) for sale [vulcanchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Bromo-4-hydrazinylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Bromo-4-hydrazinylbenzonitrile in the field of medicinal chemistry. We will delve into the unique structural attributes of this compound and elucidate how its constituent functional groups—the benzonitrile core, the reactive hydrazinyl moiety, and the strategically positioned bromo substituent—render it a highly versatile scaffold for the synthesis of novel therapeutic agents. This document will cover a proposed synthesis of the core molecule, followed by a detailed examination of its utility in constructing key pharmacophores, such as pyrazoles and indazoles. We will further explore the mechanistic basis for the potential pharmacological activities of its derivatives, including their roles as kinase inhibitors and anticancer agents. Detailed experimental protocols and visual workflows are provided to empower researchers in their drug discovery endeavors.

Introduction: Unveiling a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. In this context, the strategic design and synthesis of versatile building blocks are of paramount importance. 2-Bromo-4-hydrazinylbenzonitrile emerges as a compound of significant interest due to the convergence of three key functional groups on a single aromatic scaffold. The benzonitrile unit is a common feature in many approved drugs, contributing to metabolic stability and offering opportunities for diverse chemical transformations.[1] The hydrazinyl group is a powerful synthetic handle, enabling the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmacologically active molecules.[2] Furthermore, the bromo substituent provides a valuable site for post-synthetic modification via modern cross-coupling reactions, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile.[3][4]

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for leveraging 2-Bromo-4-hydrazinylbenzonitrile in the design and synthesis of next-generation therapeutics.

Structural Features and Synthetic Rationale

The power of 2-Bromo-4-hydrazinylbenzonitrile as a medicinal chemistry building block lies in the interplay of its distinct chemical motifs.

-

The Benzonitrile Core: This rigid aromatic ring provides a stable anchor for the other functional groups. The nitrile group is a weak to moderate electron-withdrawing group and can participate in various chemical transformations, including hydrolysis to carboxylic acids or reduction to primary amines, further expanding the synthetic possibilities.[1]

-

The Hydrazinyl Moiety (-NHNH₂): This is arguably the most reactive and synthetically valuable component of the molecule. It serves as a potent nucleophile and is a key precursor for the synthesis of numerous five- and six-membered heterocyclic systems.[2] The hydrazinyl group is fundamental to the construction of pyrazoles and indazoles, two classes of compounds with a rich history of medicinal applications.[5][6]

-

The Bromo Substituent: Positioned ortho to the nitrile group, the bromine atom significantly influences the electronic properties of the aromatic ring. More importantly, it acts as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][4] This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.

Proposed Synthesis of 2-Bromo-4-hydrazinylbenzonitrile

Workflow for the Synthesis of 2-Bromo-4-hydrazinylbenzonitrile:

Caption: Proposed two-step synthesis of 2-Bromo-4-hydrazinylbenzonitrile.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-4-aminobenzonitrile

-

Suspend 2-bromo-4-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.[4] The reaction is exothermic, and careful temperature control is critical to prevent the decomposition of the diazonium salt.[4]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a color change.

Step 2: Reduction to 2-Bromo-4-hydrazinylbenzonitrile

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the tin(II) chloride solution with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

The resulting hydrazine salt will precipitate out of the solution. Collect the solid by filtration.

-

To obtain the free hydrazine, treat the salt with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the solution is alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-4-hydrazinylbenzonitrile.

Applications in the Synthesis of Bioactive Heterocycles

The primary utility of 2-Bromo-4-hydrazinylbenzonitrile in medicinal chemistry lies in its role as a precursor to various heterocyclic systems known to possess a wide range of pharmacological activities.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that are present in numerous clinically used drugs, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6][7][8][9] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis.[5]

General Reaction Scheme for Pyrazole Synthesis:

Caption: General synthesis of pyrazoles from 2-Bromo-4-hydrazinylbenzonitrile.

Potential Pharmacological Significance:

The resulting pyrazole derivatives, substituted with the 2-bromo-4-cyanophenyl moiety, are attractive candidates for screening against various biological targets. For instance, many kinase inhibitors feature a pyrazole core that interacts with the ATP-binding site of the enzyme. The bromo substituent can be further functionalized to enhance potency and selectivity.

Experimental Protocol: Synthesis of a 3,5-Dimethylpyrazole Derivative

-

To a solution of 2-Bromo-4-hydrazinylbenzonitrile (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration and wash with cold ethanol.

-

If necessary, purify the product by recrystallization or column chromatography.

Synthesis of Indazole Derivatives

Indazoles, or benzopyrazoles, are another class of privileged scaffolds in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][10][11][12][13] Various synthetic strategies exist for the construction of the indazole ring system from hydrazine precursors.

General Reaction Scheme for Indazole Synthesis (Fisher Indole Synthesis Analogue):

A plausible route to indazole derivatives from 2-Bromo-4-hydrazinylbenzonitrile involves condensation with a ketone or aldehyde followed by acid-catalyzed cyclization.

Caption: General synthesis of indazoles from 2-Bromo-4-hydrazinylbenzonitrile.

Potential Pharmacological Significance:

Indazole-containing compounds have been successfully developed as kinase inhibitors for the treatment of cancer. The indazole scaffold can mimic the purine ring of ATP, and substituents on the ring system can be tailored to achieve high affinity and selectivity for specific kinases.

Experimental Protocol: Synthesis of an Indazole Derivative

-

In a round-bottom flask, dissolve 2-Bromo-4-hydrazinylbenzonitrile (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Role of the Bromo Substituent: A Gateway to Further Functionalization

The presence of the bromine atom at the 2-position of the benzonitrile ring is a key feature that enhances the utility of this scaffold. It provides a reactive site for introducing a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions.[3][4]

Table 1: Potential Cross-Coupling Reactions for Further Derivatization

| Reaction Name | Coupling Partner | Introduced Functional Group | Potential Therapeutic Impact |

| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl | Modulation of steric and electronic properties, introduction of new binding motifs |

| Heck Coupling | Alkenes | Substituted alkenes | Introduction of flexible linkers, access to new chemical space |

| Buchwald-Hartwig Amination | Amines | Substituted amines | Formation of key hydrogen bond donors/acceptors, improved solubility |

| Sonogashira Coupling | Terminal alkynes | Alkynes | Introduction of rigid linkers, precursors for further transformations |

These post-synthetic modifications are invaluable for generating libraries of compounds for high-throughput screening and for optimizing the properties of lead compounds.

Conclusion and Future Perspectives

2-Bromo-4-hydrazinylbenzonitrile represents a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a benzonitrile core, a reactive hydrazinyl group, and a synthetically tractable bromo substituent provides a powerful platform for the synthesis of diverse libraries of heterocyclic compounds. The potential to readily access pharmacologically relevant scaffolds such as pyrazoles and indazoles, coupled with the ability to fine-tune molecular properties through late-stage functionalization, positions this compound as a valuable tool for the development of novel therapeutics. Future research in this area should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to fully exploit its potential in addressing a wide range of diseases.

References

-

Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005, October 1). Ingenta Connect. Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PubMed. Retrieved January 2, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved January 2, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

What Is Bromine Used For? (2025, February 5). AZoM.com. Retrieved January 2, 2026, from [Link]

-

What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 2, 2026, from [Link]

-

Bioisosterism - Drug Design Org. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (2025, November 21). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pharmaceuticals - BSEF. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Applications of 2-(Bromomethyl)benzonitrile. (2025, December 29). Retrieved January 2, 2026, from [Link]

-

The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II | ACS Omega. (2024, April 26). Retrieved January 2, 2026, from [Link]

-

New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. (2025, March 14). PubMed. Retrieved January 2, 2026, from [Link]

-

Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. (2025, May 5). PubMed. Retrieved January 2, 2026, from [Link]

-

2-4-Bromo-Methylphenyl Benzonitrile | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of A. 2-Bromo-4-fluorobenzonitrile. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

(PDF) 2-Bromo-4-methylbenzonitrile. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. matilda.science [matilda.science]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8815870B2 - 4-(2-(6-substituted-hexylidene) hydrazinyl)benzonitrile and preparation thereof - Google Patents [patents.google.com]

- 11. chim.it [chim.it]

- 12. researchgate.net [researchgate.net]

- 13. KR20180038293A - Novel hydrazine derivatives having PLK1 inhibition activity and use thereof - Google Patents [patents.google.com]

2-Bromo-4-hydrazinylbenzonitrile molecular weight and formula.

An In-depth Technical Guide to 2-Bromo-4-hydrazinylbenzonitrile: Properties, Synthesis, and Applications

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of 2-Bromo-4-hydrazinylbenzonitrile, covering its fundamental chemical properties, potential synthetic routes, and its significance as a building block in medicinal chemistry.

Core Molecular Attributes

2-Bromo-4-hydrazinylbenzonitrile is a substituted aromatic compound featuring a nitrile group, a bromine atom, and a hydrazinyl group. These functional groups impart specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

These values are critical for stoichiometric calculations in reaction planning and for analytical characterization, such as mass spectrometry.

Structural Representation

The arrangement of atoms and functional groups on the benzene ring dictates the molecule's chemical behavior. The structure consists of a central benzene ring with three substituents:

-

A cyano group (-C≡N) at position 1.

-

A bromo group (-Br) at position 2.

-

A hydrazinyl group (-NHNH₂) at position 4.

The relative positions of these groups influence the molecule's electronic properties and steric accessibility, which are key considerations for its application in targeted synthesis.

| Property | Value | Source |

| CAS Number | 263845-82-5 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A plausible synthetic route would likely start from a more common precursor, such as 2-bromo-4-fluorobenzonitrile. The highly activated fluorine atom can be displaced by hydrazine in a nucleophilic aromatic substitution reaction (SNAr).

Caption: Proposed synthesis of 2-Bromo-4-hydrazinylbenzonitrile via SNAr.

Causality in Experimental Choices:

-

Starting Material: 2-Bromo-4-fluorobenzonitrile is an ideal precursor. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effects of the adjacent nitrile and bromine groups, which stabilize the Meisenheimer complex intermediate.

-

Reagent: Hydrazine acts as the nucleophile, displacing the fluoride to form the desired product.

-

Solvent and Conditions: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the reactants and facilitate the reaction. Heating is often required to provide the necessary activation energy for the substitution to occur.

Reactivity Profile

The chemical utility of 2-Bromo-4-hydrazinylbenzonitrile lies in the reactivity of its functional groups:

-

Hydrazinyl Group: This group is nucleophilic and can react with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form hydrazones. This reaction is fundamental in constructing more complex heterocyclic systems, a common strategy in drug discovery.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

-

Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, offering further avenues for molecular derivatization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are crucial structural motifs in many pharmaceutical agents. The specific combination of bromo and hydrazinyl functionalities in 2-Bromo-4-hydrazinylbenzonitrile makes it a valuable building block for creating libraries of compounds for high-throughput screening.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate for synthesizing more complex molecules with potential biological activity.[2] Its ability to undergo sequential, regioselective reactions at its different functional groups allows for the systematic construction of novel chemical entities. For instance, the hydrazinyl group can be used to form a heterocyclic ring, and the bromo group can then be used as a handle for introducing diversity-oriented side chains via cross-coupling.[3][4]

Caption: Application workflow in medicinal chemistry.

This strategic approach is central to modern drug discovery, where creating structurally diverse molecules is key to identifying new therapeutic leads. The development of kinase inhibitors and agents targeting the central nervous system often relies on such versatile building blocks.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-4-hydrazinylbenzonitrile.

Hazard Identification

Based on safety data for structurally related compounds, 2-Bromo-4-hydrazinylbenzonitrile should be handled with care. Potential hazards include:

-

Inhalation: May be harmful if inhaled.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Eye Contact: May cause serious eye irritation.[5]

-

Ingestion: May be harmful if swallowed.[5]

Recommended Handling Procedures